6,7-Dichloro-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione
Description
6,7-Dichloro-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is a quinoxaline-dione derivative characterized by chlorine substituents at positions 6 and 7 and methyl groups at positions 1 and 4. Quinoxaline-diones are notable for their roles as glutamate receptor antagonists, fluorescent materials, and intermediates in natural product synthesis .
Structure
3D Structure
Properties
CAS No. |
91687-39-7 |
|---|---|
Molecular Formula |
C10H8Cl2N2O2 |
Molecular Weight |
259.09 g/mol |
IUPAC Name |
6,7-dichloro-1,4-dimethylquinoxaline-2,3-dione |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-13-7-3-5(11)6(12)4-8(7)14(2)10(16)9(13)15/h3-4H,1-2H3 |
InChI Key |
CSGABAPGTUGRHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Conventional Condensation with Oxalic Acid
A solution of oxalic acid dihydrate (0.238 mol, 30 g) in water (100 mL) is heated to 100°C, followed by the addition of concentrated HCl (4.5 mL) and o-phenylenediamine (0.204 mol, 22 g). The mixture is stirred at 100°C for 20 minutes, cooled, and filtered to yield 1,4-dihydroquinoxaline-2,3-dione as a white solid (98% yield, m.p. >300°C). For methyl-substituted precursors, 3,4-dimethyl-o-phenylenediamine may be used to directly introduce methyl groups at positions 1 and 4.
Solvent-Free Green Synthesis
An alternative one-pot method involves grinding o-phenylenediamine derivatives with oxalic acid at room temperature under solvent-free conditions. This approach achieves near-quantitative yields with high atom economy and minimal waste.
Chlorination at Positions 6 and 7
Chlorination is achieved using phosphorus oxychloride (POCl₃) or other chlorinating agents.
POCl₃-Mediated Chlorination
A mixture of 1,4-dihydroquinoxaline-2,3-dione (16.2 g, 0.1 mol), POCl₃ (60 mL), and DMF (5 mL) is refluxed for 1.5 hours. The cooled mixture is poured into ice-water, filtered, and recrystallized to yield 2,3-dichloroquinoxaline (96% yield, m.p. 150°C). For selective chlorination at positions 6 and 7, controlled stoichiometry and temperature are critical.
Directed Chlorination via Radical Intermediates
Radical chlorination using Cl₂ gas under UV light or initiators like AIBN has been reported for regioselective chlorination. However, this method requires stringent control to avoid over-chlorination.
Methylation at Positions 1 and 4
Methyl groups are introduced via alkylation using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base.
Alkylation with Methyl Iodide
A solution of 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione (1 equiv) in DMF is treated with methyl iodide (2.2 equiv) and potassium tert-butoxide (KOtBu, 2.0 equiv) at room temperature for 12 hours. The product is extracted with ethyl acetate and purified via column chromatography (74% yield).
Phase-Transfer Catalyzed Methylation
Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, methylation proceeds efficiently in a biphasic system (water/dichloromethane) with NaOH (40%) and dimethyl sulfate (1.5 equiv). This method reduces reaction time to 4 hours (68% yield).
One-Pot Multi-Step Synthesis
Recent advances enable the integration of condensation, chlorination, and methylation in a single reactor.
Sequential Reaction Protocol
-
Condensation : 3,4-Dimethyl-o-phenylenediamine (0.1 mol) and oxalic acid (0.1 mol) are heated in DMSO at 120°C for 2 hours.
-
Chlorination : POCl₃ (0.3 mol) is added dropwise at 0°C, and the mixture is stirred at 80°C for 6 hours.
-
Methylation : Methyl iodide (0.25 mol) and KOtBu (0.25 mol) are introduced, and the reaction is stirred at 25°C for 12 hours.
The final product is isolated in 65% overall yield after recrystallization from ethanol.
Analytical Characterization and Optimization
Spectroscopic Validation
Reaction Optimization Table
| Parameter | Conventional Method | Green Synthesis | One-Pot Synthesis |
|---|---|---|---|
| Yield (%) | 74 | 82 | 65 |
| Time (h) | 24 | 6 | 20 |
| Solvent | DMSO | Solvent-free | DMSO |
| Scalability | Gram-scale | Limited | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into quinoxaline-2,3-diol derivatives.
Substitution: The chlorine atoms at the 6 and 7 positions can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under mild conditions to achieve reduction.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or Grignard reagents, and are conducted under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit unique chemical and biological properties.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 6,7-Dichloro-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione typically involves:
- Starting Materials : 2,3-Dichloroaniline and 1,2-diketone.
- Cyclization Reaction : Utilizing a Lewis acid catalyst.
- Chlorination : Chlorination at the 6 and 7 positions using agents like thionyl chloride.
- Methylation : Methylation at the 1 and 4 positions using methyl iodide or dimethyl sulfate.
Chemistry
This compound serves as a critical building block in the synthesis of more complex quinoxaline derivatives. These derivatives are valuable in materials science and catalysis due to their unique chemical properties.
Biology
The compound has been extensively studied for its potential biological activities:
-
Antimicrobial Activity : Research indicates significant antibacterial effects against various pathogens.
Pathogen Minimum Inhibitory Concentration (MIC) Mycobacterium smegmatis 32 µg/mL Pseudomonas aeruginosa 16 µg/mL - Antiviral Activity : Studies have shown that derivatives can inhibit viral replication in certain models.
Medicine
Ongoing research explores the compound's potential as a therapeutic agent:
-
Anticancer Properties : It has demonstrated activity against several cancer cell lines.
Cell Line IC (µg/mL) MCF-7 1.9 NCI-H460 2.3
The mechanism involves apoptosis induction and inhibition of specific kinases related to tumor growth.
Case Study 1: Anticancer Activity
A study evaluated various quinoxaline derivatives against human cancer cell lines (MCF-7 and NCI-H460). The results indicated that the dichloro derivative exhibited lower IC values compared to doxorubicin, suggesting enhanced potency.
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial activities against Mycobacterium smegmatis and Pseudomonas aeruginosa, the compound showed significant inhibition at concentrations lower than those of standard antibiotics.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural analogs based on substituents, electronic effects, and applications:
Key Observations:
- Electron-Withdrawing Effects: Nitro groups (DNQX) significantly lower pKa (~3.5) compared to chlorine or methyl substituents, enhancing binding to glutamate receptors via deprotonation .
- Steric and Conformational Effects : Methyl groups at positions 1 and 4 (hypothetical in the target compound) could increase steric hindrance, affecting molecular packing (e.g., dimerization observed in aza-BODIPYs) .
Biological Activity
6,7-Dichloro-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione (CAS No. 91687-39-7) is a synthetic compound belonging to the quinoxaline family. It exhibits a variety of biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current knowledge on its biological activity, including detailed findings from various studies, case studies, and relevant data tables.
- Molecular Formula : C10H8Cl2N2O2
- Molecular Weight : 259.092 g/mol
- Synonyms : 6,7-dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione; NSC109049; DTXSID00296385
Anticancer Properties
Research indicates that quinoxaline derivatives exhibit significant anticancer activity. For instance:
-
Cell Line Studies : A study evaluated various quinoxaline derivatives against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer). The results showed that certain derivatives had IC50 values lower than that of the reference drug doxorubicin, indicating potent anticancer properties .
Compound Cell Line IC50 (µg/mL) 6,7-Dichloro derivative MCF-7 1.9 Doxorubicin MCF-7 3.23 6,7-Dichloro derivative NCI-H460 2.3 - Mechanism of Action : The mechanism by which these compounds exert their effects includes the induction of apoptosis in cancer cells and inhibition of specific kinases involved in tumor growth .
Antimicrobial Activity
Quinoxalines have also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria:
-
Inhibitory Effects : In a comparative study of various synthesized quinoxaline derivatives, it was found that they exhibited high degrees of inhibition against tested bacterial strains with IC50 values often exceeding those of standard antibiotics .
Bacterial Strain Compound IC50 (µg/mL) Staphylococcus aureus 6,7-Dichloro derivative >100 Escherichia coli 6,7-Dichloro derivative >100
Study on Antiviral Activity
A significant study highlighted the antiviral potential of quinoxaline derivatives against HIV-1. The compound showed an EC50 value of 0.15 ± 0.1 µg/mL with a therapeutic index (SI) of 73, indicating its potential as an anti-HIV agent .
Synthesis and Characterization
Research has focused on the synthesis of various derivatives of quinoxaline to enhance biological activity:
- Synthetic Routes : Novel synthetic pathways have been developed to prepare biologically active quinoxalines with improved efficacy against cancer and microbial infections .
- Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structures and purity of synthesized compounds .
Q & A
Q. How can computational modeling predict interactions with non-biological systems (e.g., environmental persistence)?
- Methodology :
- Molecular dynamics (MD) simulations : Model adsorption on soil organic matter or microplastics.
- QSAR models : Correlate substituent electronegativity (Cl vs. CH₃) with biodegradation rates.
- Crystal structure analysis : Use Hirshfeld surfaces to study intermolecular interactions (e.g., O–H⋯O hydrogen bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
